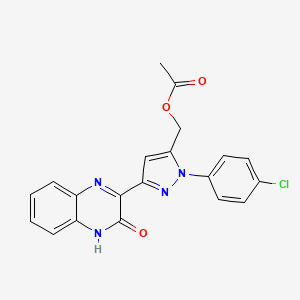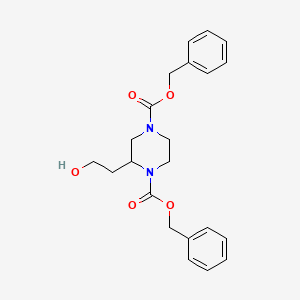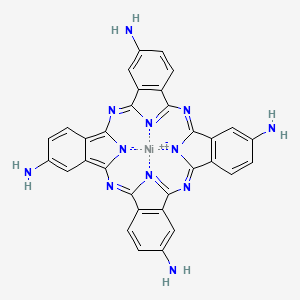
Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel is a coordination compound with the molecular formula C32H20N12Ni It belongs to the family of phthalocyanines, which are macrocyclic compounds known for their stability and electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel typically involves the reaction of nickel salts with phthalocyanine precursors under controlled conditions. One common method includes the reaction of nickel chloride with 4,5-diaminophthalonitrile in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the phthalocyanine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: The amino groups on the phthalocyanine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized phthalocyanine derivatives.
Reduction: Reduced phthalocyanine derivatives.
Substitution: Substituted phthalocyanine derivatives with various functional groups.
Applications De Recherche Scientifique
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, particularly in the reduction of carbon dioxide to useful chemicals.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and sensors for detecting gases and other analytes.
Mécanisme D'action
The mechanism of action of (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel involves its ability to coordinate with various substrates and facilitate electron transfer processes. The nickel center plays a crucial role in these reactions, acting as a catalytic site. The compound’s electronic structure allows it to participate in redox reactions, making it effective in catalysis and other applications.
Comparaison Avec Des Composés Similaires
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)cobalt: Similar in structure but contains cobalt instead of nickel. It exhibits different catalytic properties and electronic behavior.
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)copper: Contains copper and is used in different catalytic and electronic applications.
Uniqueness: (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel is unique due to its specific electronic properties and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness as a catalyst distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C32H20N12Ni |
|---|---|
Poids moléculaire |
631.3 g/mol |
Nom IUPAC |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;nickel(2+) |
InChI |
InChI=1S/C32H20N12.Ni/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
Clé InChI |
GJMLEICURSJLEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Ni+2] |
Numéros CAS associés |
123257-00-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)

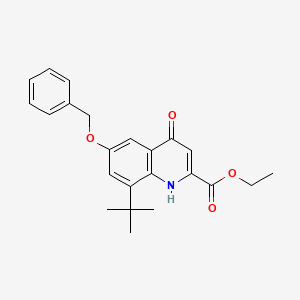
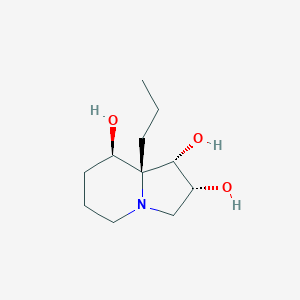
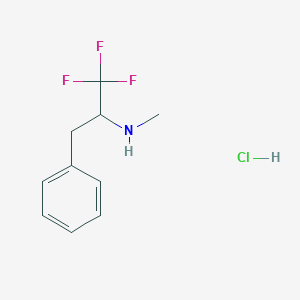
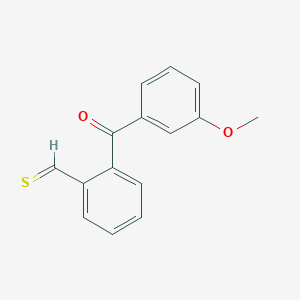
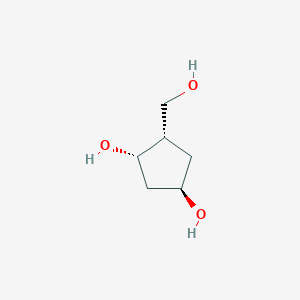
![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
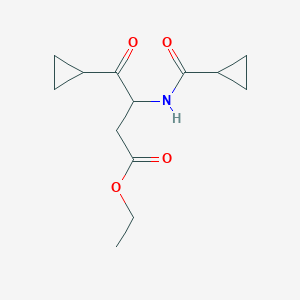
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
